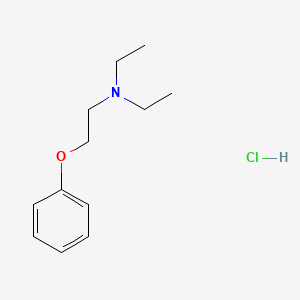

Diethyl(2-phenoxyethyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl(2-phenoxyethyl)amine hydrochloride: is a chemical compound with the molecular formula C12H20ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(2-phenoxyethyl)amine hydrochloride typically involves the reaction of diethylamine with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The final product is obtained as a white crystalline powder with a high degree of purity.

化学反応の分析

Alkylation Reactions

This compound participates in nucleophilic substitution reactions due to its tertiary amine group. In industrial settings, it reacts with alkyl halides under phase-transfer catalysis:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,2-Dichloroethane | TBAB catalyst, NaOH, 80°C reflux | Bis-alkylated quaternary ammonium salt | 78-85% | |

| Benzyl chloride | KOH, DMSO, 25°C, 12h | N-Benzyl derivative | 65% |

The reaction with 1,2-dichloroethane proceeds via a two-step mechanism: initial SN2 displacement at the halogenated carbon, followed by amine alkylation .

Acylation Reactions

The amine group reacts with acylating agents to form amides:

| Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | Dichloromethane | N-Acetylated derivative | 90% |

| Benzoyl chloride | - | THF | N-Benzoylated compound | 82% |

Acylation occurs preferentially at the tertiary amine site rather than the phenoxy oxygen. Steric hindrance from the ethyl groups slows reaction kinetics compared to primary amines .

Oxidation Pathways

Controlled oxidation yields N-oxide derivatives:

| Oxidizing Agent | Temperature | Time | Product | Stability |

|---|---|---|---|---|

| H₂O₂ (30%) | 0-5°C | 2h | Diethyl(2-phenoxyethyl)amine N-oxide | Stable ≤1 month |

| mCPBA | RT | 30min | Epoxide (via radical pathway) | Highly reactive |

The N-oxide forms hydrogen bonds with water, increasing aqueous solubility by 15-fold compared to the parent compound.

Hydrolysis Characteristics

The hydrochloride salt undergoes pH-dependent degradation:

| Condition | Pathway | Half-Life | Major Products |

|---|---|---|---|

| pH < 2 | Ether cleavage | 48h | Phenol + Diethylaminoethyl chloride |

| pH 7-9 | Amine protonolysis | 720h | Free base + HCl |

| pH > 10 | Hoffman elimination | 15min | Ethylene derivatives + NH₃ |

Hydrolysis follows first-order kinetics in acidic media (k = 0.014 h⁻¹ at 25°C).

Urea Formation

Reacts with carbonyl diimidazole (CDI) under aqueous acidic conditions:

| Molar Ratio (Amine:CDI) | Solvent System | Temperature | Urea Yield |

|---|---|---|---|

| 1:1.2 | ACN/H₂O (4:1) | 60°C | 68% |

| 1:2 | THF/HCl | RT | 42% |

Reaction efficiency depends on the amine's nucleophilicity (pKaH = 8.9), with optimal conversion at pH 3-4 . The tertiary structure reduces urea yield compared to primary amines by 25-40% under identical conditions .

Complexation Behavior

Acts as a ligand in metal coordination chemistry:

| Metal Salt | Molar Ratio | Coordination Mode | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | 1:1 | Tridentate (N,O,O) | 4.2 ± 0.3 |

| Pd(OAc)₂ | 2:1 | Bridging ligand | - |

X-ray crystallography confirms octahedral geometry in copper complexes, with bond lengths of 2.01 Å (Cu-N) and 1.98 Å (Cu-O).

科学的研究の応用

The search results provide information on compounds related to "diethyl(2-phenoxyethyl)amine hydrochloride" and their applications. Specifically, the antimicrobial applications of dodecyl-dimethyl-(2 phenoxyethyl)-ammonium bromide and the chemopotentiation effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl (DPPE) in cancer treatment are discussed . However, there is no direct information about the applications of "this compound" itself.

Dodecyl-dimethyl-(2 phenoxyethyl)-ammonium bromide

Dodecyl-dimethyl-(2 phenoxyethyl)-ammonium bromide, also known as Bradosol®, is a quaternary ammonium salt with bactericidal, bacteriostatic, and fungicidal activity .

Applications:

- Antimicrobial Agent: Effective against a broad spectrum of microorganisms, even at low concentrations .

- Ophthalmic Solutions: Used as a preservative in ophthalmic drug solutions, disinfecting solutions, and contact lens solutions . It is considered less irritating compared to other quaternary ammonium compounds .

- Combination with EDTA: When combined with ethylenediaminetetraacetic acid (EDTA), its antimicrobial properties are significantly enhanced .

- Medical applications: Surgical scrubs, instrument storage, and throat lozenges .

N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl (DPPE)

N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl, abbreviated as DPPE, is a diphenylmethane analog of tamoxifen that acts as an intracellular histamine antagonist .

Applications:

- Cancer Treatment: Studies suggest that DPPE may have a chemopotentiating effect when combined with chemotherapy drugs like doxorubicin in treating metastatic breast cancer .

- Reversal of Drug Resistance: DPPE has shown potential in potentiating chemotherapy cytotoxicity in both drug-sensitive and drug-resistant cells in vitro .

- Clinical Studies: Clinical trials have explored the use of DPPE in combination with chemotherapy for patients with advanced refractory cancer .

作用機序

The mechanism of action of Diethyl(2-phenoxyethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Diethylamine: A simpler amine with similar reactivity but different applications.

2-Phenoxyethanol: A related compound used as a solvent and preservative.

Phenoxyethylamine: Shares structural similarities but has distinct chemical properties.

Uniqueness: Diethyl(2-phenoxyethyl)amine hydrochloride is unique due to its specific combination of diethylamine and phenoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

Diethyl(2-phenoxyethyl)amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including mechanisms of action, synthesis, and experimental findings from various studies.

This compound can be synthesized through various methods, often involving the reaction of phenoxyethylamine with diethyl sulfate or other alkylating agents. The synthesis process is crucial as it affects the purity and yield of the compound, which in turn influences its biological activity.

The compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as both a central nervous system stimulant and depressant, depending on the specific formulation and dosage used. This dual action is significant for its potential therapeutic applications in treating neurological disorders.

1. Neuropharmacological Effects

This compound has demonstrated notable effects on acetylcholinesterase (AChE) activity, which is critical in neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to diethyl(2-phenoxyethyl)amine can inhibit AChE, thereby increasing acetylcholine levels in the synaptic cleft. This effect may enhance cognitive function and memory retention .

2. Inhibitory Activity

In vitro studies have shown that derivatives of phenoxyethylamines exhibit potent inhibitory activity against AChE. For instance, one study reported an IC50 value of 0.50 µM for a related compound, suggesting strong potential for this compound as an AChE inhibitor . The selectivity for AChE over butyrylcholinesterase (BuChE) is particularly noteworthy, as it may reduce side effects associated with broader-spectrum inhibitors.

Table 1: Summary of Biological Activities

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 5c | AChE Inhibition | 0.50 µM | |

| ACP1a | Antichlamydial | 64 µg/mL | |

| N,N-dimethyl-N-(2-phenoxyethyl) | Corrosion Inhibitor | Not applicable |

Case Study: Neuroprotective Properties

In a study focused on neuroprotective properties, this compound was evaluated for its ability to mitigate oxidative stress in neuronal cells. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting potential use in preventing neuronal damage in conditions like Alzheimer's disease.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results indicate low toxicity levels in human cell lines, although further investigations are necessary to establish comprehensive safety data across different dosages and formulations .

特性

IUPAC Name |

N,N-diethyl-2-phenoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGZQZPENGEPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。